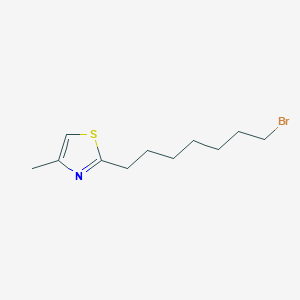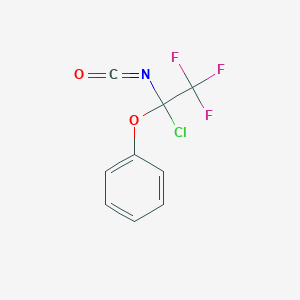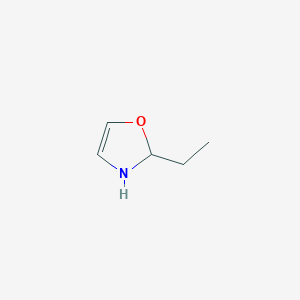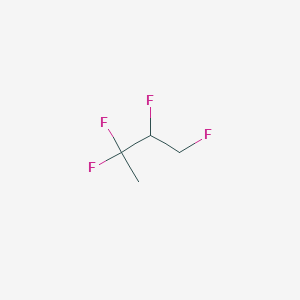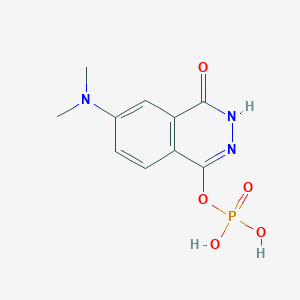
6-(Dimethylamino)-4-oxo-3,4-dihydrophthalazin-1-yl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethylamino)-4-oxo-3,4-dihydrophthalazin-1-yl dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, an oxo group, and a dihydrophthalazinyl phosphate group. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-4-oxo-3,4-dihydrophthalazin-1-yl dihydrogen phosphate typically involves multiple steps. One common method includes the reaction of dimethylamine with a suitable phthalazinone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful addition of reagents, continuous monitoring of reaction conditions, and purification steps to isolate the final product. Techniques such as crystallization, filtration, and chromatography are commonly employed to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Dimethylamino)-4-oxo-3,4-dihydrophthalazin-1-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
6-(Dimethylamino)-4-oxo-3,4-dihydrophthalazin-1-yl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic tool.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 6-(Dimethylamino)-4-oxo-3,4-dihydrophthalazin-1-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Dimethylamino)-4-oxo-3,4-dihydrophthalazin-1-yl dihydrogen phosphate: shares similarities with other phthalazinone derivatives and phosphate compounds.
Psilocybin: Another compound with a similar phosphate group, known for its psychoactive properties.
N,N-Dimethylethanolamine phosphate: A related compound with similar structural features.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
167545-04-2 |
|---|---|
Formule moléculaire |
C10H12N3O5P |
Poids moléculaire |
285.19 g/mol |
Nom IUPAC |
[6-(dimethylamino)-4-oxo-3H-phthalazin-1-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H12N3O5P/c1-13(2)6-3-4-7-8(5-6)9(14)11-12-10(7)18-19(15,16)17/h3-5H,1-2H3,(H,11,14)(H2,15,16,17) |
Clé InChI |
LXAMYDIKDPXGBL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(=NNC2=O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


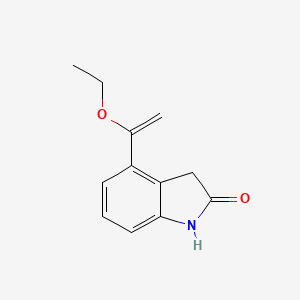
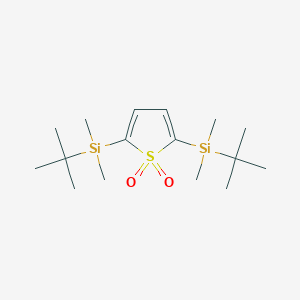
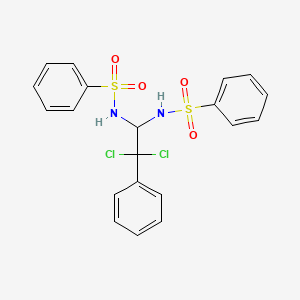
![Benzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate](/img/structure/B12549494.png)
![2-[(2-Hydroxypentadecyl)sulfanyl]benzoic acid](/img/structure/B12549495.png)
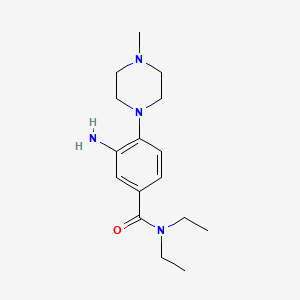
![Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane](/img/structure/B12549498.png)
![3-Ethoxy-1-(prop-2-en-1-yl)-2-oxaspiro[4.4]nonane](/img/structure/B12549502.png)
![Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)-](/img/structure/B12549512.png)
![1,4-Bis[(2-ethylhexyl)oxy]-2,5-diiodobenzene](/img/structure/B12549519.png)
